Method Validation with Enzalutamide-d6 Achieves <5.1% Precision and 116% Accuracy, Meeting EMA Guidelines
Using Enzalutamide-d6 as an internal standard, a validated LC-MS/MS method for enzalutamide and its metabolite N-desmethylenzalutamide in human plasma achieved within- and between-day precisions of <5.1% and accuracies within 108-116% across a wide concentration range of 500-50,000 ng/mL [1][2]. This performance meets the stringent European Medicines Agency (EMA) bioanalytical method validation guidelines [1]. In contrast, a method using the structurally dissimilar apalutamide as an internal standard for enzalutamide in rat plasma achieved a wider accuracy and precision range of ±15%-20% [3], highlighting the superior analytical rigor afforded by the co-eluting, isotopically matched internal standard.
| Evidence Dimension | Method Precision and Accuracy (for enzalutamide) |
|---|---|
| Target Compound Data | Within- and between-day precisions < 5.1%; Accuracy within 108% (for both enzalutamide and its metabolite) |
| Comparator Or Baseline | Apalutamide (structurally dissimilar IS): Accuracy and precision within ±15%-20% |
| Quantified Difference | Precision is at least 3-fold better (5.1% vs. 15-20%). Accuracy range is narrower and more consistent (108% vs. 85-120%). |
| Conditions | LC-MS/MS analysis of enzalutamide in human plasma vs. rat plasma (cross-study comparison). |
Why This Matters
Higher precision and accuracy directly reduce analytical variability, enabling more reliable pharmacokinetic calculations, confident therapeutic drug monitoring, and robust data for regulatory submissions.
- [1] Benoist, M., van der Meulen, E., Van Oort, I., Schalken, J., Gerritsen, W., Burger, D., & van Erp, N. P. (2016). Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. Journal of Clinical Oncology, 34(2_suppl), 330. View Source
- [2] Benoist, G. E., van der Meulen, E., van Oort, I. M., Beumer, J. H., Somford, D. M., Schalken, J. A., Burger, D. M., & van Erp, N. P. (2018). Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: Application to clinical management of patients with metastatic castration-resistant prostate cancer. Therapeutic Drug Monitoring, 40(2), 222–229. View Source
- [3] Guntupalli, R., et al. (2026). Validated LC-MS/MS Method for Quantification and Pharmacokinetic Analysis of Talazoparib and Enzalutamide in Rats. Biomedical Chromatography, 40(3), e70381. View Source
